ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate
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Overview
Description
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is a thiophene-based compound recognized for its significant biological activity. Thiophene derivatives are essential heterocyclic compounds that exhibit a variety of properties and applications in medicinal chemistry. This compound, with its complex structure, is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation reaction, such as the Gewald reaction, which involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves scalable synthetic routes that ensure consistency and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize output while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have shown antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate include other thiophene derivatives such as:
- Thiophene-2-carboxylate derivatives
- Aminothiophene derivatives
- Phenylthiophene derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(benzoylcarbamothioylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-2-26-20(25)18-16(13-17(28-18)14-9-5-3-6-10-14)22-21(27)23-19(24)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRLALRXOTREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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